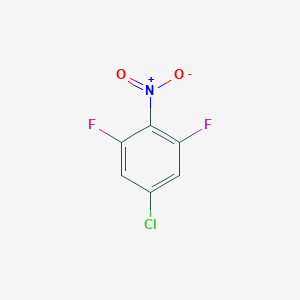

4-Chloro-2,6-difluoronitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,6-difluoronitrobenzene is a chemical compound with the molecular formula C6H2ClF2NO2 . It has a molecular weight of 193.54 and is typically stored at room temperature . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-difluoronitrobenzene has been studied using gas-phase electron diffraction (GED), MP2 ab initio, and B3LYP density functional calculations .Physical And Chemical Properties Analysis

4-Chloro-2,6-difluoronitrobenzene is a solid substance . It is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis of Derivatives

4-Chloro-2,6-difluoronitrobenzene has been utilized in the synthesis of various derivatives. For example, Sipyagin et al. (2004) explored the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from 1-chloro-2,6-dinitrobenzene, highlighting the activation of the halogen substituent towards nucleophilic attack due to the introduction of fluorine-containing, electron-withdrawing substituents (Sipyagin et al., 2004).

Electrochemical Fluorination

Momota et al. (1993) and Momota et al. (1995) investigated the electrochemical fluorination of aromatic compounds, including derivatives similar to 4-chloro-2,6-difluoronitrobenzene. They demonstrated the use of new electrolytes for high-efficiency fluorination, producing stable fluorinated compounds (Momota et al., 1993), (Momota et al., 1995).

Magnetic Molecularly Imprinted Polymer Particles

Ruiz-Córdova et al. (2018) described the use of 1-chloro-2,4-dinitrobenzene in developing an analytical method using magnetic molecularly imprinted particles for the detection of specific compounds, showcasing its potential in analytical chemistry (Ruiz-Córdova et al., 2018).

Host-Guest Chemistry

Tschinkl et al. (1999) explored the host-guest chemistry of 1,2-bis(chloromercurio)tetrafluorobenzene, which has structural similarities with 4-chloro-2,6-difluoronitrobenzene. Their study contributed to understanding the interactions in crystal structures involving compounds like 4-chloro-2,6-difluoronitrobenzene (Tschinkl et al., 1999).

Synthesis of Heterocyclic Compounds

Chen et al. (1992) reported on the synthesis of benzothiazoles using 1-chloro-2,6-dinitro-4-trifluoromethylbenzene, demonstrating the utility of chloro-dinitrobenzene derivatives in synthesizing fluorine-containing heterocyclic compounds (Chen et al., 1992).

Crystal Structure Analysis

Thomas et al. (2008) conducted a study on 4-chloronitrobenzene, examining its crystal structure and orientational disorder. This research contributes to understanding the solid-state properties of similar compounds (Thomas et al., 2008).

Safety and Hazards

4-Chloro-2,6-difluoronitrobenzene is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Mécanisme D'action

Target of Action

Nitrobenzene compounds are generally known to interact with various enzymes and proteins within the cell, altering their function and leading to downstream effects .

Mode of Action

The mode of action of 5-chloro-1,3-difluoro-2-nitrobenzene involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces one of the substituents in the aromatic ring . The presence of electron-withdrawing groups such as nitro (-NO2) and halogens (like -Cl and -F in this case) on the benzene ring activates it towards nucleophilic aromatic substitution .

Biochemical Pathways

Nitrobenzene compounds can potentially disrupt various cellular processes, including protein synthesis and enzyme activity, by interacting with cellular proteins and enzymes .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and bbb permeation . Its lipophilicity (Log P_o/w) is predicted to be around 2.16, suggesting it may have good membrane permeability .

Result of Action

Nitrobenzene compounds can potentially cause cellular damage by disrupting protein function and enzyme activity .

Propriétés

IUPAC Name |

5-chloro-1,3-difluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCSOTAABUJOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)

![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)

![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)

![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)